N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide
Description
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H12FN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
IZLPSLBHEBSUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide. One common approach involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl chloride. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity:: N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the fluorine atom.
Reduction Reactions: Reduction of the carbonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the amine group may lead to imine or amide derivatives.
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in suitable solvents.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid) under controlled conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzylamine.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe to investigate biological pathways.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Molecular Formula : C₁₃H₁₃N₅
- Crystal Data :
- Key Differences vs. Target Compound :
- Replaces the 2-fluorobenzamide group with a benzimidazole moiety, altering hydrogen-bonding patterns.
- The pyrimidine ring’s methyl groups enhance hydrophobic interactions, a feature shared with the target compound.
Sulfonamide and Carboximidamide Derivatives
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide
- Molecular Formula : C₁₉H₁₇FN₄O₃S
- Properties: Predicted pKa = 7.16, indicating moderate acidity.
- Key Differences vs. Target Compound :
- The sulfonamide group replaces the amide linkage, increasing polarity and hydrogen-bond acceptor capacity.
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide
- Structure: Features a tetrahydroquinoline-carboximidamide group linked to the pyrimidine ring.
- Properties: Enhanced conformational flexibility due to the tetrahydroquinoline ring. Potential for intramolecular hydrogen bonding between the carboximidamide and pyrimidine groups .
Research Implications
- Electronic Effects : Fluorine substituents in benzamides enhance electronegativity and influence intermolecular interactions, as seen in Fo23’s C–F···C stacking . The target compound’s 2-fluoro group may similarly stabilize crystal packing.
- Hydrogen Bonding : Amide and sulfonamide linkers exhibit distinct hydrogen-bonding capacities, affecting solubility and crystal morphology.
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 245.25 g/mol
- Structural Features : The compound consists of a pyrimidine ring substituted with 4,6-dimethyl groups and a 2-fluorobenzamide moiety. These structural characteristics contribute to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits significant biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential therapeutic effects. This inhibition is typically achieved through competitive binding to the active sites of enzymes, disrupting normal biological processes.
- Receptor Modulation : It may act as a modulator of certain receptors involved in critical signaling pathways, influencing cellular responses and potentially leading to therapeutic outcomes in diseases such as cancer and inflammation.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it showed promising results against lung cancer cell lines (A549, HCC827, NCI-H358) with IC values indicating effective cytotoxicity (Table 1).
| Cell Line | IC (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been reported to modulate immune responses, potentially leading to therapeutic effects in conditions characterized by excessive inflammation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Starting materials undergo cyclization reactions to form the pyrimidine structure.
- Substitution Reactions : Fluorination and amide formation are performed to introduce the fluorobenzamide moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The yield of synthesized compounds can vary but has been reported around 65% in some studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Activity : A recent study evaluated the compound's effects on human lung cancer cell lines using both 2D and 3D culture systems. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in 2D assays .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of similar pyrimidine derivatives. The findings suggested that compounds with analogous structures could effectively inhibit bacterial growth .
- Inflammation Modulation : Research focused on compounds with similar functionalities indicated potential for anti-inflammatory applications through modulation of immune pathways .
Q & A
What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?
Basic:
A standard method involves reacting 4,6-dimethyl-2-pyrimidinamine with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction typically proceeds in polar aprotic solvents like dichloromethane or THF at room temperature, followed by purification via recrystallization or column chromatography .
Advanced:
To optimize yield and purity, consider varying solvent polarity (e.g., DMF for enhanced solubility) or employing coupling agents like HATU to activate the carbonyl group. Microwave-assisted synthesis can reduce reaction time. Monitor intermediates using LC-MS to identify side products (e.g., hydrolysis of the benzoyl chloride). For scalability, investigate flow chemistry setups to improve heat and mass transfer .
How is X-ray crystallography applied to resolve the molecular structure of this compound, and what challenges arise during refinement?
Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker APEXII diffractometer. Structure solution employs direct methods (SHELXS-97), followed by refinement with SHELXL-97, incorporating anisotropic displacement parameters for non-H atoms .
Advanced:
Challenges include disorder in the pyrimidine ring or fluorophenyl group. Address this by applying restraints (e.g., SIMU/DELU in SHELXL) and validating with Hirshfeld surface analysis. For weak data (e.g., high Rint), use TWINABS to correct for absorption effects. Compare derived bond lengths/angles with DFT-optimized geometries to validate structural accuracy .
How can spectroscopic techniques (FT-IR, NMR) be used to characterize this compound, and how are spectral contradictions resolved?
Basic:
- FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyrimidine C=N absorption (~1600 cm⁻¹).
- <sup>1</sup>H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine methyl groups (δ 2.4–2.6 ppm). Use <sup>13</sup>C NMR to assign carbonyl (δ ~165 ppm) and quaternary carbons .
Advanced:
Contradictions (e.g., unexpected splitting in NMR) may arise from rotameric forms of the amide. Perform variable-temperature NMR to coalesce signals or use 2D techniques (COSY, NOESY) to resolve coupling. For FT-IR, compare experimental spectra with computed vibrational modes (DFT/B3LYP/6-31G**) to assign ambiguous peaks .
What computational methods are suitable for studying the electronic properties of this compound?
Basic:
Density Functional Theory (DFT) with B3LYP/6-31G** calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. Use Gaussian09 or ORCA for gas-phase simulations .
Advanced:
For solvent effects, apply the Polarizable Continuum Model (PCM) in TD-DFT to simulate UV-Vis spectra in DMF or methanol. Compare excitation energies with experimental λmax from UV-Vis spectroscopy. Charge transfer analysis via Natural Bond Orbital (NBO) reveals hyperconjugation effects between the fluorophenyl and pyrimidine moieties .
How can structural modifications enhance the biological activity of this compound?
Advanced:
Introduce sulfonamide or chalcone hybrids at the pyrimidine N1 position to improve bioactivity (e.g., anticancer or antimicrobial). For example, replace the 2-fluorophenyl group with a sulfamoylphenyl moiety to enhance hydrogen bonding with target proteins. Validate using molecular docking (AutoDock Vina) against receptors like EGFR or DHFR .
How do crystallographic software packages (SHELX vs. OLEX2) compare in refining complex structures?
Advanced:
SHELXL offers precise control over restraints and constraints, critical for disordered regions. OLEX2 integrates refinement (SHELXL) with visualization (Mercury), streamlining error correction. For high-throughput studies, OLEX2’s GUI simplifies batch processing, while SHELX scripts allow custom parameterization in low-symmetry space groups (e.g., P1) .
What strategies resolve contradictions between synthetic yields and theoretical predictions?
Advanced:
If yields fall below DFT-predicted pathways, analyze reaction kinetics (Eyring equation) via <sup>19</sup>F NMR to track intermediates. Use High-Throughput Experimentation (HTE) to screen catalysts (e.g., Pd/C for dehalogenation side reactions). Synchrotron XRD can detect trace crystalline impurities (<5%) missed by conventional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
